1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine
Overview
Description
1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperazine moiety.
Mechanism of Action
Target of Action
Trifluoromethylpyridines, a key structural motif in this compound, are widely used in the agrochemical and pharmaceutical industries . They are thought to interact with various targets, depending on the specific derivative and its application .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Trifluoromethylpyridines and their derivatives have been found to play a significant role in various biochemical pathways, depending on their specific structure and application .
Pharmacokinetics
The compound’s molecular weight is 265663 , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
The compound’s trifluoromethylpyridine moiety is known to contribute to the biological activities of various agrochemical and pharmaceutical products .
Biochemical Analysis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under controlled conditions, maintaining its biochemical properties over extended periods . Its degradation products and their potential effects on cellular processes are areas of ongoing research. Long-term studies have indicated that the compound can sustain its modulatory effects on cellular signaling pathways, making it a valuable tool for prolonged biochemical investigations.
Metabolic Pathways
This compound is involved in specific metabolic pathways that influence its bioavailability and activity. The compound undergoes metabolic transformations mediated by enzymes such as cytochrome P450 . These metabolic processes can lead to the formation of active or inactive metabolites, affecting the compound’s overall pharmacokinetic profile. Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s interaction with these transporters influences its localization and accumulation in different cellular compartments. Additionally, the compound’s physicochemical properties, such as lipophilicity, play a role in its distribution across cellular membranes . These factors collectively determine the compound’s bioavailability and efficacy in various biological contexts.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects. These localization patterns are essential for understanding the compound’s mechanism of action and its potential impact on cellular processes. Additionally, post-translational modifications, such as phosphorylation, can further modulate the compound’s activity and function within different subcellular environments .
Preparation Methods
The synthesis of 1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine typically involves the reaction of 6-chloro-4-(trifluoromethyl)pyridine with piperazine. The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chloro or trifluoromethyl groups, often using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine has a wide range of scientific research applications:
Biology: The compound is used in biochemical studies to investigate the interactions of trifluoromethyl-containing compounds with biological targets.
Comparison with Similar Compounds
1-[6-Chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine can be compared with other similar compounds, such as:
2-Chloro-4-(trifluoromethyl)pyridine: This compound shares the trifluoromethyl and chloro substituents but lacks the piperazine moiety, resulting in different chemical and biological properties.
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine: This analogue has additional substituents on the pyridine ring, which can alter its reactivity and interactions with biological targets.
Pyrrolidine derivatives: These compounds contain a similar nitrogen heterocycle but differ in their overall structure and properties, offering a diverse range of biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF3N3/c11-8-5-7(10(12,13)14)6-9(16-8)17-3-1-15-2-4-17/h5-6,15H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZZSTFZKBKGBKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=CC(=C2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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